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Compound of Interest

Compound Name:
6,7-dimethyl-1H-pyrrolo[3,2-

b]pyridine

CAS No.: 1190320-01-4

Cat. No.: B3219700

Get Quote

Executive Summary
In the optimization of small-molecule therapeutics, particularly kinase inhibitors, the

replacement of an indole scaffold with an azaindole (pyrrolo-pyridine) core is a high-impact

bioisosteric strategy.[1][2] While both 4-azaindole (1H-pyrrolo[3,2-b]pyridine) and 7-azaindole

(1H-pyrrolo[2,3-b]pyridine) offer improved aqueous solubility and metabolic stability over the

parent indole, they are not interchangeable.

7-Azaindole is the "privileged" scaffold for ATP-competitive kinase inhibition due to its ability

to form a bidentate hydrogen bond with the kinase hinge region, mimicking the purine core of

adenine.

4-Azaindole serves as an alternative vector scaffold, often employed to modulate lipophilicity

(LogD) or to access unique chemical space when the "hinge-binding" motif of 7-azaindole is

undesirable or patented.
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This guide analyzes the physicochemical divergences, reactivity profiles, and strategic

applications of these two isomers.

Structural & Electronic Fundamentals
The fundamental difference lies in the position of the pyridine nitrogen atom relative to the

pyrrole NH. This positional isomerism dictates the dipole moment, acid-base properties, and

hydrogen-bonding vectors.

Nomenclature and Geometry
7-Azaindole: The pyridine nitrogen (N7) is proximal to the pyrrole nitrogen (N1). This creates

a "pincer-like" motif on the same face of the molecule.

4-Azaindole: The pyridine nitrogen (N4) is distal to the pyrrole nitrogen (N1), located on the

opposite face of the fused system.

Physicochemical Comparison Table
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Property
7-Azaindole (1H-
pyrrolo[2,3-
b]pyridine)

4-Azaindole (1H-
pyrrolo[3,2-
b]pyridine)

Impact on Drug
Design

pKa (Conj. Acid) ~4.6 (N7) ~4.85 (N4)

Both are weakly basic;

4-aza is slightly more

basic due to less

inductive withdrawal

from pyrrole N.

pKa (N-H Acidity) ~14.6 ~14.7

Comparable acidity;

allows for base-

mediated N-

alkylation/arylation.

H-Bonding
Donor (N1) + Acceptor

(N7) on Same Face

Donor (N1) + Acceptor

(N4) on Opposite

Faces

7-aza mimics Adenine

(Kinase Hinge). 4-aza

extends vectors into

solvent.

LogP ~1.2 ~1.2

Both significantly

lower than Indole

(LogP ~2.1),

improving water

solubility.

Solubility High (25x > Indole) High

Excellent scaffolds for

improving ADME

profiles.[2]

Medicinal Chemistry: The Kinase Hinge
Interaction[2][3][4]
The most critical distinction for drug developers is the topology of hydrogen bonding.

7-Azaindole: The Purine Mimic
7-Azaindole is isosteric with N-9/N-3 of purine (or N-9/N-1 depending on tautomer). In the ATP

binding pocket of kinases, the "hinge region" backbone typically requires a donor-acceptor
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motif.

Mechanism: N1-H acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl (e.g.,

Glu, Met). N7 acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide NH.[1]

Result: High-affinity, bidentate binding (e.g., Vemurafenib, Pexidartinib).

4-Azaindole: The Vector Shifter
4-Azaindole cannot form this bidentate interaction with a linear peptide backbone because N1

and N4 point in diverging directions (~120° apart).

Application: Used when the kinase hinge region has a non-canonical conformation, or to

direct substituents into the "solvent front" or "gatekeeper" regions without interacting with the

hinge acceptor.

Visualization of Binding Modes
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Caption: Comparative binding topology. 7-Azaindole forms a "lock-and-key" bidentate bond

with the hinge, while 4-Azaindole's N4 vector diverges, preventing dual interaction.
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Synthetic Reactivity & Functionalization[5][6]
While both scaffolds undergo Electrophilic Aromatic Substitution (EAS) at C3, the position of

the pyridine nitrogen alters the regioselectivity of other key reactions, such as Minisci radical

alkylation and lithiation.

Reactivity Map
Reaction Type

7-Azaindole
Outcome

4-Azaindole
Outcome

Mechanistic Driver

EAS (Halogenation) C3 (Major) C3 (Major)

Pyrrole ring is

electron-rich; C3 is the

most nucleophilic site

in both.

N-Oxidation (mCPBA) N7-Oxide N4-Oxide

Pyridine nitrogen lone

pair is orthogonal to

the pi-system and

available for oxidation.

Minisci (Radical) C4 (Gamma to N7) C7 (Gamma to N4)

Nucleophilic radicals

attack electron-

deficient positions

activated by the

protonated pyridine N.

Lithiation (Directed)
C2 (via N-Boc

directing)

C2 (via N-Boc

directing)

C2 proton is most

acidic on the pyrrole

ring.

SNAr (on Cl-analogs)
Facile at C6 (if Cl

present)

Facile at C5/C7 (if Cl

present)

Depends on leaving

group placement

relative to Pyridine N

(Ortho/Para

preferred).

Experimental Protocol: C3-Iodination (General)
This reaction is critical for installing a handle for Suzuki/Sonogashira couplings.
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Reagents: NIS (N-Iodosuccinimide), DMF or Acetone. Substrate: 4-azaindole or 7-azaindole.

Dissolution: Dissolve 1.0 eq of azaindole in DMF (0.5 M).

Addition: Cool to 0°C. Add 1.05 eq of NIS portion-wise.

Reaction: Stir at RT for 1-2 hours. (7-azaindole typically reacts faster due to slightly higher

electron density in the pyrrole ring compared to 4-azaindole, where N4 is closer to the

fusion).

Workup: Dilute with water. The product often precipitates. If not, extract with EtOAc.

Note: For 7-azaindole, C3 is highly selective. For 4-azaindole, C3 is major, but monitor for

C2/C3 di-iodination if excess NIS is used.

Diagram: Divergent Functionalization Pathways
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Caption: Divergence in C-H functionalization. Note the regioselectivity switch in Minisci

reactions (C4 for 7-aza vs C7 for 4-aza).

Case Studies in Drug Development
Vemurafenib (Zelboraf)

Target: BRAF V600E (Melanoma).[3]
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Scaffold:7-Azaindole.

Rationale: The 7-azaindole core anchors the molecule in the ATP binding site. The N1 and

N7 atoms form the critical H-bonds with the hinge region (Cys532 and Gln530).

Outcome: High potency and selectivity.[4][5] This drug validated 7-azaindole as a "super-

indole" for kinases.

Pexidartinib (Turalio)
Target: CSF1R (Tenosynovial Giant Cell Tumor).[6]

Scaffold:7-Azaindole.

Rationale: Utilizes the 7-azaindole to bind the hinge, while a bulky substituent at C3 extends

into the specificity pocket.

4-Azaindole Applications
While fewer marketed drugs utilize the 4-azaindole core compared to the 7-isomer, it is actively

used in preclinical candidates (e.g., PAK1 inhibitors) where the N7-interaction is either

unnecessary or detrimental (e.g., to achieve selectivity against kinases that require the N7-

interaction). It is also used to break IP space dominated by 7-azaindoles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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